methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine
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Overview
Description
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine is a complex organic compound that features a pyrazole ring, a piperidine ring, and a methylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine typically involves multi-step organic reactionsThe reaction conditions often involve the use of solvents like ethanol and catalysts such as hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions to ensure high yield and purity. Safety measures are crucial due to the potential hazards associated with the chemicals used in the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine can undergo various chemical reactions including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methylamine group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .
Scientific Research Applications
Methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl({[1-methyl-2-(1-methyl-1H-pyrazol-4-yl)piperidin-3-yl]methyl})amine involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting or activating their function. The piperidine ring may enhance the compound’s binding affinity, while the methylamine group can participate in hydrogen bonding and other interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-((1-(4-chlorophenyl)-1H-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate: This compound also features a pyrazole ring and has applications in organic synthesis and as a pesticide.
6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)quinoline: Another compound with a pyrazole ring, used in medicinal chemistry.
Uniqueness
The presence of both the pyrazole and piperidine rings makes it a versatile compound in various fields of research and industry .
Properties
Molecular Formula |
C12H22N4 |
---|---|
Molecular Weight |
222.33 g/mol |
IUPAC Name |
N-methyl-1-[1-methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine |
InChI |
InChI=1S/C12H22N4/c1-13-7-10-5-4-6-15(2)12(10)11-8-14-16(3)9-11/h8-10,12-13H,4-7H2,1-3H3 |
InChI Key |
AWKWXITXBWLLJK-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1CCCN(C1C2=CN(N=C2)C)C |
Origin of Product |
United States |
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